Product packaging for 2-Chloro-5,7-difluoro-1,3-benzoxazole(Cat. No.:CAS No. 1001185-79-0)

2-Chloro-5,7-difluoro-1,3-benzoxazole

Cat. No.: B2982687
CAS No.: 1001185-79-0
M. Wt: 189.55
InChI Key: KCSWFPYPFMHULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,7-difluoro-1,3-benzoxazole is a high-purity chemical reagent offered for research and development purposes. This compound belongs to the benzoxazole class of heterocyclic aromatic compounds, which are characterized by a benzene ring fused to an oxazole moiety . The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its planar nature and ability to interact with diverse biological targets; the oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, while the aromatic system enables π-π stacking interactions . This molecular framework is a known bioisostere of natural purine bases, allowing its derivatives to interact effectively with biological polymers . The specific substitution pattern on this particular reagent—with chlorine and fluorine atoms at the 2, 5, and 7 positions—makes it a valuable synthetic intermediate. The chlorine atom at the 2-position is a reactive site that can be further functionalized, for instance, through nucleophilic aromatic substitution to create new carbon-nitrogen or carbon-sulfur bonds . The electron-withdrawing fluorine atoms can enhance metabolic stability and influence the compound's lipophilicity and bioavailability. Researchers primarily utilize this compound as a key building block in the synthesis of novel molecules with potential biological activity. Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological properties in scientific literature, including antimicrobial , anticancer , anti-inflammatory, and antioxidant activities . The structural features of this reagent make it particularly suitable for constructing compounds intended for molecular docking and biochemical screening studies, especially against targets like DNA gyrase in antibacterial research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClF2NO B2982687 2-Chloro-5,7-difluoro-1,3-benzoxazole CAS No. 1001185-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,7-difluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSWFPYPFMHULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5,7 Difluoro 1,3 Benzoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for elucidating the precise chemical environment of individual atoms within a molecule. For 2-Chloro-5,7-difluoro-1,3-benzoxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its complex structure.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the two aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, as well as the benzoxazole (B165842) ring system.

The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with the carbon atom attached to the chlorine (C2) and those bonded to fluorine (C5 and C7) expected to show characteristic downfield shifts. The quaternary carbons of the benzoxazole ring system (C3a and C7a) would also exhibit distinct resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted data based on analogous structures and spectroscopic principles)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H47.20 - 7.40-
H66.90 - 7.10-
C2-150 - 155
C4-110 - 115
C5-155 - 160 (d, ¹JCF)
C6-100 - 105 (d, ²JCF)
C7-158 - 163 (d, ¹JCF)
C3a-140 - 145
C7a-148 - 153
d = doublet, J = coupling constant

Fluorine-19 (¹⁹F) NMR for Fluorine-Containing Analogues

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, two distinct signals are expected for the fluorine atoms at the C5 and C7 positions due to their different chemical environments. The chemical shifts and coupling constants would be influenced by through-bond and through-space interactions with neighboring protons and the other fluorine atom.

Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ) for this compound (Predicted data based on analogous structures and spectroscopic principles)

Atom Predicted ¹⁹F Chemical Shift (ppm) Coupling
F at C5-110 to -120Doublet of doublets (dd)
F at C7-100 to -110Doublet of doublets (dd)

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of chemical bonds within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups and bond vibrations. Key expected absorptions include C-Cl stretching, C-F stretching, C=N stretching of the oxazole (B20620) ring, and aromatic C-H and C=C stretching vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound (Predicted data based on characteristic group frequencies)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch (Oxazole Ring)1650 - 1600
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1000
C-Cl Stretch800 - 600

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be dominated by vibrations of the aromatic system and the C-Cl bond, which are typically strong Raman scatterers. SERS studies could be employed to enhance the Raman signal, providing more detailed structural information, particularly for surface-adsorbed molecules.

Table 4: Predicted Raman Shifts for this compound (Predicted data based on characteristic group frequencies)

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing1000 - 990
C=N Stretch (Oxazole Ring)1650 - 1600
Aromatic C=C Stretch1600 - 1550
C-Cl Stretch800 - 600

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₂ClF₂NO), HRMS would provide an exact mass measurement, confirming its molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, aiding in the identification of the compound.

Table 5: Calculated Exact Mass for this compound

Molecular Formula Calculated Exact Mass (m/z)
C₇H₂³⁵ClF₂NO188.9844
C₇H₂³⁷ClF₂NO190.9815

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

There is currently no published research detailing the single-crystal X-ray diffraction analysis of this compound. This technique is fundamental for definitively determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise measurements of bond lengths, bond angles, and torsional angles. Such an analysis would also elucidate the crystal system, space group, and unit cell dimensions, offering insights into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. The absence of this data precludes a detailed discussion of the experimentally determined solid-state molecular geometry of the title compound.

Elemental Analysis for Compositional Verification

Specific experimental results from the elemental analysis of this compound are not reported in the available scientific literature. Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. This method serves to verify the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained. For this compound (C₇H₂ClF₂NO), the theoretical elemental composition can be calculated. However, without experimental data, a comparison to verify the purity and composition of a synthesized sample cannot be made.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5,7 Difluoro 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of benzoxazole (B165842) derivatives, DFT is frequently employed to predict molecular properties and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For benzoxazole derivatives, this analysis is crucial for understanding their shape and how they might interact with biological targets.

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. While the benzoxazole ring system is largely planar and rigid, conformational analysis would be important for any flexible substituents attached to the ring. For instance, in studies of new derivatives of 1,4-benzodiazepine-2-ones, conformational analysis using semi-empirical methods has been used to determine the most stable conformer, which is important for understanding their stereochemistry.

Electronic Structure and Molecular Orbital Theory (HOMO/LUMO Analysis)

The electronic structure of a molecule dictates its chemical properties and reactivity. Molecular Orbital (MO) theory provides a model to understand the distribution of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For example, in the computational analysis of 5-chloro-2-hydroxypyridine, the HOMO-LUMO energy gap was calculated to explain the charge transfer interactions within the molecule. nih.gov

Table 1: Representative HOMO-LUMO Energy Data for a Related Benzoxazole Derivative

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap5.3

Note: This data is representative and not specific to 2-Chloro-5,7-difluoro-1,3-benzoxazole.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It is particularly useful for studying charge delocalization and intramolecular interactions. NBO analysis can quantify the stabilization energies associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. This information is valuable for understanding the stability and reactivity of the molecule. For instance, NBO analysis of a hydrazone compound revealed significant stabilization energies, indicating charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Local Reactivity Properties

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. MEP maps are valuable in understanding intermolecular interactions and for drug design. In studies of the fungicide benomyl, an MEP map was used to predict the most reactive parts of the molecule. frontiersin.org

Vibrational Frequency Computations and Potential Energy Distribution (PED) Analysis

Computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion of bonds. For example, vibrational spectroscopic studies of 5-methyl-2-(p-fluorophenyl)benzoxazole have utilized computed vibrational frequencies to analyze and assign the experimental IR and Raman spectra. nih.gov

Table 2: Representative Calculated Vibrational Frequencies and Assignments for a Benzoxazole Derivative

Wavenumber (cm⁻¹)Assignment
3100C-H stretch
1620C=N stretch
1550C=C stretch (aromatic)
1250C-O-C stretch

Note: This data is representative and not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and dynamics of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule. For instance, MD simulations have been used to study the stability of a ligand-protein complex for antidiabetic agents, providing insights into the interactions at the binding site. nih.gov In the context of this compound, MD simulations could be used to understand its behavior in a biological system, such as its interaction with a target enzyme.

Solvent Interaction Studies and Radial Distribution Functions

Without experimental or simulated data, it is impossible to detail the specific interactions between this compound and various solvents. Such studies would typically involve molecular dynamics simulations to calculate radial distribution functions, which provide insight into the solvation shell structure and the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This information is critical for understanding solubility, reaction kinetics, and spectroscopic properties in different solvent environments.

Conformational Landscape Exploration

A thorough exploration of the conformational landscape of this compound would require quantum chemical calculations to identify and rank the energies of different possible spatial arrangements (conformers) of the molecule. Due to the rigid, fused ring system of the benzoxazole core, significant conformational flexibility is not expected. However, computational studies would be necessary to confirm the planarity of the molecule and to investigate any subtle puckering or out-of-plane arrangements of the substituent atoms.

Reactivity and Reaction Pathway Modeling

Prediction of Electrophilic and Nucleophilic Attack Sites

Computational methods, such as the calculation of molecular electrostatic potential (MEP) surfaces and Fukui functions, are standard tools for predicting the most likely sites for electrophilic and nucleophilic attack. For this compound, one could qualitatively predict that the electron-rich nitrogen and oxygen atoms in the oxazole (B20620) ring would be susceptible to electrophilic attack, while the electron-deficient carbon atom attached to the chlorine atom (C2 position) would be a primary site for nucleophilic attack. The fluorine atoms would also influence the electron distribution of the benzene (B151609) ring. However, without specific calculations, quantitative predictions and a detailed analysis of the relative reactivity of different sites cannot be provided.

Transition State Characterization for Reaction Mechanisms

The characterization of transition states is a cornerstone of computational reaction modeling, providing crucial information about reaction barriers and mechanisms. To model a reaction involving this compound, such as a nucleophilic substitution at the C2 position, it would be necessary to perform quantum chemical calculations to locate the transition state structure and compute its energy. This would allow for the determination of the activation energy and the elucidation of the step-by-step mechanism of the reaction. In the absence of such studies, any discussion of its reaction pathways would be purely speculative.

Chemical Reactivity and Functionalization of 2 Chloro 5,7 Difluoro 1,3 Benzoxazole

Substitution Reactions on the Benzoxazole (B165842) Core

Substitution reactions on the 2-Chloro-5,7-difluoro-1,3-benzoxazole scaffold can occur at two distinct locations: the fused benzene (B151609) ring via electrophilic aromatic substitution or at the halogenated sites through nucleophilic substitution.

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is challenging due to the strong deactivating effects of the halogen substituents. Halogens deactivate aromatic rings towards electrophilic attack through their inductive electron-withdrawing effect (-I). In this molecule, the cumulative inductive effect of two fluorine atoms and the benzoxazole ring significantly reduces the electron density of the benzene moiety, making it less nucleophilic.

Despite this deactivation, halogens are ortho-, para-directing due to their ability to donate a lone pair of electrons via resonance (+M effect). In this compound, the directing effects of the substituents would guide an incoming electrophile. The fluorine atom at position 5 would direct an electrophile to the ortho (position 4 and 6) and para (position 2, part of the oxazole (B20620) ring) positions. The fluorine at position 7 would direct to its ortho (position 6) and para (position 4) positions. Therefore, the positions most activated by resonance from both fluorine atoms are C4 and C6. Given the significant deactivation of the ring, any electrophilic substitution would likely require harsh reaction conditions, and selectivity could be an issue.

The primary site for nucleophilic substitution on this compound is the carbon at the 2-position of the oxazole ring. The chlorine atom at this position is readily displaced by a variety of nucleophiles. This reactivity is analogous to that of other 2-chloro-N-heterocycles, such as 2-chlorobenzimidazoles and 2-chloroquinolines, where the electronegative nitrogen and oxygen atoms of the ring stabilize the intermediate formed during the substitution reaction. acs.orgrsc.orgresearchgate.net

Conversely, the fluorine atoms attached to the benzene ring are significantly less reactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions on aryl fluorides are generally difficult and require the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the fluorine to activate the ring for attack. researchgate.net In the absence of such activating groups, the C-F bonds on the benzene moiety of this compound are robust and not easily cleaved by nucleophiles under standard conditions. Therefore, nucleophilic attack will overwhelmingly favor the displacement of the chlorine atom at the 2-position.

Post-Synthetic Modification Strategies

Post-synthetic modification allows for the diversification of the core this compound structure, enabling the synthesis of a library of derivatives with varied properties. These strategies primarily target the reactive 2-position or the C-H bonds of the benzene ring.

The C2-chloro group is an excellent synthetic handle for introducing a wide range of functional groups. Nucleophilic displacement reactions provide a straightforward route to 2-substituted benzoxazole derivatives. acs.orggoogle.com This classical approach involves the reaction of 2-chlorobenzoxazoles with various nucleophiles, often in the presence of a base. acs.org

Common transformations include:

Amination: Reaction with primary or secondary amines yields 2-aminobenzoxazoles. These reactions are versatile and can be performed with a wide range of amines under mild conditions. acs.orggoogle.com

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides results in the formation of 2-alkoxy- or 2-aryloxy-benzoxazoles.

Thiolation: Reactions with thiols or thiophenols produce 2-thio-substituted benzoxazoles.

The table below summarizes representative nucleophilic substitution reactions on the 2-chloro-benzoxazole scaffold, which are applicable to this compound.

NucleophileReagent ExampleProduct ClassTypical Conditions
AmineMorpholine2-AminobenzoxazoleRoom temperature, excess amine or base (e.g., Et3N) acs.org
AlkoxideSodium Methoxide2-AlkoxybenzoxazoleMethanol, reflux
ThiolThiophenol2-ThiobenzoxazoleBase (e.g., K2CO3), solvent (e.g., DMF)

Modifying the difluorinated benzene portion of the molecule is less straightforward than derivatizing the 2-position and typically requires modern synthetic methods like transition metal-catalyzed C-H functionalization. rsc.org These reactions create new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds, offering high atom economy. nitrkl.ac.in

For benzoxazole systems, the nitrogen atom of the oxazole ring can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, often at the C7 position. mdpi.com Palladium, rhodium, and copper are common catalysts for such transformations. nitrkl.ac.inacs.org Potential C-H functionalization reactions for this compound include:

Arylation: Palladium-catalyzed direct arylation could introduce an aryl group at either the C4 or C6 position. researchgate.netpolyu.edu.hk

Alkenylation: Olefins can be coupled to the benzene ring, typically using a palladium catalyst. nitrkl.ac.in

Alkylation: While less common, direct alkylation of the benzoxazole ring has been achieved using copper catalysts and alkyl halides. organic-chemistry.org

The regioselectivity of these reactions on the this compound ring would be a complex outcome of the directing effect of the oxazole nitrogen and the electronic and steric influence of the two fluorine atoms. Synthesizing functionalized benzoxazoles at the fused benzene ring site remains a significant challenge. nitrkl.ac.in

Ring-Opening and Rearrangement Reactions of Halogenated Benzoxazoles

Under certain conditions, the benzoxazole ring system can undergo cleavage or rearrangement. These reactions can be synthetically useful for accessing different classes of compounds.

Ring-Opening Reactions: The benzoxazole ring can be opened by strong nucleophiles or under catalytic conditions. For instance, treatment of benzoxazoles with secondary amines can lead to ring-opening, followed by an iron-catalyzed oxidative cyclization to form 2-aminobenzoxazoles. rsc.org Other methods involve metal-free, TEMPO-mediated systems or copper-catalyzed reactions that proceed through a ring-opening mechanism to generate highly functionalized phenol (B47542) derivatives. researchgate.net The presence of electron-withdrawing fluorine atoms on the benzene ring of this compound could potentially make the oxazole ring more susceptible to nucleophilic attack and subsequent opening.

Rearrangement Reactions: Benzoxazole derivatives can also participate in molecular rearrangements.

Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution, the Smiles rearrangement, has been used in the synthesis of N-substituted 2-aminobenzoxazoles from activated benzoxazole-2-thiol precursors. nih.govacs.orgresearchgate.net

Beckmann-type Rearrangement: Certain ortho-hydroxyaryl N-H ketimines can undergo a NaOCl-mediated Beckmann-type rearrangement to furnish 2-substituted benzoxazoles. organic-chemistry.org

While these reactions are known for the general benzoxazole class, their application to a substrate like this compound would depend on the specific reaction conditions and the influence of the halogen substituents on the stability and reactivity of the intermediates.

Advanced Applications of 2 Chloro 5,7 Difluoro 1,3 Benzoxazole in Materials Science

Design and Synthesis of Fluorescent and Luminescent Materials

Information regarding the specific design and synthesis of fluorescent and luminescent materials using 2-Chloro-5,7-difluoro-1,3-benzoxazole is not available in the reviewed literature.

Development of Optoelectronic Components

There is no specific information available concerning the development of optoelectronic components utilizing this compound.

Applications in Polymer Chemistry and Advanced Functional Materials

The application of this compound in polymer chemistry and the creation of advanced functional materials is not documented in the available research.

Future Prospects and Emerging Research Directions for Halogenated Benzoxazole Chemistry

Innovations in Synthetic Methodologies and Catalyst Development

The future of synthesizing halogenated benzoxazoles is centered on the principles of green chemistry and catalytic efficiency. Researchers are moving away from traditional methods that often require harsh conditions, stoichiometric reagents, and volatile organic solvents. The emphasis is now on developing robust, reusable, and highly selective catalysts that can function under mild and environmentally benign conditions. tandfonline.comnih.gov

Recent breakthroughs include the use of nanocatalysts, which offer high surface area and reactivity, leading to excellent yields and easy separation from the reaction mixture. nih.gov For instance, magnetic nanoparticles like Fe3O4@SiO2-SO3H have been employed as recyclable solid acid catalysts for benzoxazole (B165842) synthesis in solvent-free conditions. nih.gov Similarly, ionic liquids are gaining traction as "green" solvents and catalysts that facilitate high-yield synthesis and are often reusable. tandfonline.com

Metal-catalyzed reactions continue to be a cornerstone of benzoxazole synthesis, with ongoing research focused on developing catalysts based on abundant and less toxic metals. core.ac.uk Copper, palladium, and ruthenium-based catalysts have shown remarkable efficiency in C-H activation, cyclization, and cross-coupling reactions, which are crucial steps in forming the benzoxazole core and introducing halogen substituents with high precision. nih.govnih.gov The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor, is also a key trend, significantly improving atom economy and reducing waste. organic-chemistry.org

Catalyst SystemKey FeaturesTypical ReactionAdvantages
Nanocatalysts (e.g., Fe3O4@SiO2-SO3H, Copper Nanoparticles)Heterogeneous, high surface area, often magnetic.Condensation of o-aminophenols with aldehydes or acyl chlorides. nih.govnih.govHigh efficiency, easy recovery and reusability, mild/solvent-free conditions. nih.gov
Brønsted Acidic Ionic Liquids (BAILs)Act as both catalyst and solvent.Condensation and aromatization of o-aminophenols and aldehydes. tandfonline.comrsc.orgGreen, reusable, simple work-up, often solvent-free. tandfonline.comrsc.org
Palladium (Pd) ComplexesVersatile for cross-coupling and carbonylation.Aminocarbonylation followed by cyclization to form 2-substituted benzoxazoles. nih.govnih.govBroad substrate scope, high functional group tolerance. nih.gov
Copper (Cu) Catalysts (e.g., CuI, CuO nanoparticles)Economical and effective for C-O/C-N bond formation.Intramolecular cyclization of o-haloanilides or o-bromoaryl derivatives. nih.govorganic-chemistry.orgCost-effective, ligand-free options available, good yields. nih.gov
Miscellaneous Green Catalysts (e.g., TiO2–ZrO2, SBA-Pr-SO3H)Solid acid catalysts, environmentally friendly.Synthesis from o-aminophenols and various carbonyl compounds. tandfonline.comnih.govShorter reaction times, high yields, eco-friendly. tandfonline.com

Advanced Computational Modeling for Structure-Reactivity Relationships

The design and synthesis of new halogenated benzoxazoles are increasingly being guided by advanced computational chemistry. In silico techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are becoming indispensable tools for predicting molecular properties and biological activities before undertaking costly and time-consuming laboratory synthesis. nih.govresearchgate.net

DFT calculations allow researchers to investigate the electronic structure, stability, and reactivity of molecules like 2-Chloro-5,7-difluoro-1,3-benzoxazole. researchgate.netesisresearch.org By modeling reaction pathways and transition states, chemists can optimize reaction conditions, predict the most likely products, and understand the mechanisms of catalysis. nih.gov This insight is crucial for designing more efficient synthetic routes. nih.gov

Furthermore, 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being used to build predictive models that correlate the three-dimensional structure of benzoxazole derivatives with their biological activity, such as anticancer or antimicrobial effects. nih.govrsc.org These models generate contour maps that highlight which regions of the molecule are critical for activity, indicating where substitutions (e.g., with halogen atoms) would be beneficial. nih.gov This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. tandfonline.comnih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Techniques

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. The application of automated flow reactors to the synthesis of halogenated benzoxazoles offers significant advantages in terms of control, efficiency, safety, and scalability.

Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and better reproducibility compared to batch methods. researchgate.net The small reactor volumes enhance safety, especially when dealing with highly reactive intermediates or exothermic reactions. For the synthesis of complex heterocyclic structures, multi-step sequences can be integrated into a single continuous flow process, minimizing manual handling and purification steps. nih.govnih.gov

The integration of automation, robotics, and real-time analytical tools with flow reactors is creating "smart" synthesis platforms. researchgate.net These systems can autonomously screen a wide range of reaction conditions to rapidly identify the optimal parameters for synthesizing a target molecule. This high-throughput capability is ideal for creating libraries of halogenated benzoxazole derivatives for drug discovery or materials science research, significantly accelerating the development cycle. esisresearch.org

Exploration of New Applications in Specialized Chemical Fields

While halogenated benzoxazoles have established roles in medicinal chemistry, future research is aimed at unlocking their potential in other specialized fields. The unique electronic properties imparted by halogen atoms make these compounds attractive candidates for advanced materials and agrochemicals.

FieldPotential Application of Halogenated BenzoxazolesRationale
Medicinal ChemistryAnticancer agents (e.g., kinase inhibitors), antivirals, antimicrobials. rsc.orgHalogens can enhance binding affinity, metabolic stability, and cell permeability of drug candidates. researchgate.net The benzoxazole core is a "privileged scaffold" found in many bioactive molecules.
Materials ScienceOrganic Light-Emitting Diodes (OLEDs), fluorescent probes, photosensitizers.The rigid, planar benzoxazole structure often results in high fluorescence quantum yields. Halogenation can be used to tune emission wavelengths and electronic properties.
AgrochemicalsFungicides, herbicides, insecticides.Halogenated aromatic heterocycles are a well-established class of pesticides. The benzoxazole scaffold offers a platform for developing new active ingredients with potentially novel modes of action.
CatalysisLigands for transition metal catalysis.The nitrogen and oxygen atoms can coordinate with metal centers, and the electronic properties of the ligand can be fine-tuned through halogen substitution to influence the catalyst's activity and selectivity.

In medicinal chemistry, the focus is on designing highly selective inhibitors for specific biological targets. For example, fluorinated benzoxazoles are being investigated as potent anticancer agents that can inhibit key enzymes in cancer cell proliferation. rsc.org In materials science, the photophysical properties of these compounds are being harnessed to create novel fluorescent materials for use in electronics and as chemical sensors. The ability to precisely tune these properties through the number and position of halogen substituents is a key area of future research.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5,7-difluoro-1,3-benzoxazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, refluxing halogenated benzoxazole intermediates in polar aprotic solvents like DMSO for extended periods (e.g., 18 hours) followed by purification via recrystallization (water-ethanol mixtures) can yield the target compound with ~65% efficiency . Optimization strategies include:

  • Solvent selection : DMSO enhances reaction rates due to its high polarity and ability to stabilize intermediates.
  • Reaction time : Prolonged reflux (18–24 hours) ensures complete cyclization.
  • Purification : Recrystallization with ethanol-water mixtures improves purity (>95%) by removing unreacted starting materials .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine and proton environments, respectively.
  • X-ray crystallography : Resolves bond angles (e.g., C-Cl/F bond deviations) and crystal packing, critical for understanding reactivity and stability .
  • Mass spectrometry : Validates molecular weight (e.g., 202.64 g/mol) and fragmentation patterns .
  • Melting point analysis : Consistency with literature values (e.g., 141–143°C) indicates purity .

Q. How can researchers assess purity, and what are common impurities encountered during synthesis?

  • HPLC/GC-MS : Detects halogenated byproducts (e.g., dichloro derivatives) or unreacted precursors .
  • TLC : Monitors reaction progress using silica gel plates with UV visualization.
    Common impurities include:
  • Incomplete cyclization products : Addressed by optimizing reaction time and catalyst loadings .
  • Isomeric byproducts : Controlled via temperature modulation during synthesis .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its reactivity and potential bioactivity?

  • Electronic effects : The electron-withdrawing Cl and F substituents deactivate the benzoxazole ring, directing electrophilic attacks to specific positions. For example, fluorine’s inductive effect stabilizes intermediates in nucleophilic substitution reactions .
  • Steric effects : The 5,7-difluoro substitution creates steric hindrance, reducing unwanted side reactions (e.g., dimerization) .
  • Bioactivity : Structural analogs (e.g., benzothiazoles) show antimicrobial properties, suggesting potential bioactivity via similar mechanisms (e.g., enzyme inhibition) .

Q. How can researchers design experiments to resolve contradictory data on this compound’s biological activity?

  • Control experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .
  • Dose-response studies : Test multiple concentrations to distinguish true activity from assay artifacts .
  • Structural analogs : Compare activity across derivatives (e.g., chloro vs. bromo substitutions) to identify key functional groups .
  • Reproducibility checks : Replicate assays across independent labs to rule out technical variability .

Q. What methodological challenges arise when scaling up synthesis, and how can purity be maintained?

  • Heat dissipation : Large-scale reactions risk exothermic runaway; use jacketed reactors for temperature control .
  • Purification bottlenecks : Replace recrystallization with column chromatography for higher throughput .
  • Catalyst recovery : Immobilized catalysts (e.g., Pd/C) reduce costs and metal contamination .

Q. How can computational modeling complement experimental studies of this compound?

  • DFT calculations : Predict reaction pathways (e.g., activation energies for cyclization) to guide synthetic optimization .
  • Molecular docking : Screen for potential protein targets (e.g., bacterial enzymes) to prioritize bioactivity assays .
  • Solubility prediction : Use COSMO-RS models to select optimal solvents for synthesis or formulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or biological activity across studies?

  • Review reaction conditions : Subtle changes (e.g., solvent purity, catalyst age) can drastically alter yields .
  • Characterization rigor : Ensure impurities (e.g., isomers) are quantified, as they may falsely inflate bioactivity readings .
  • Meta-analysis : Statistically compare datasets using tools like ANOVA to identify outlier studies .

Methodological Best Practices

  • Safety protocols : Adhere to hazard controls (e.g., fume hoods for halogenated solvents) and regulatory guidelines .
  • Documentation : Maintain detailed lab notebooks with reaction parameters and raw data to troubleshoot inconsistencies .
  • Collaboration : Cross-validate findings with experts in spectroscopy, synthesis, and bioassay design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.